6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Description
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 1212147-76-6) is a bicyclic amine derivative with a fluoromethyl substituent at the 6-position of the azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₆H₁₁ClFN, and it has a molecular weight of 151.61 g/mol . The compound is structurally characterized by a strained bicyclic system (3.1.0 hexane), which confers rigidity and influences its pharmacokinetic and pharmacodynamic properties.
This compound is primarily utilized as a building block in medicinal chemistry for synthesizing central nervous system (CNS)-targeting drugs. Its hydrochloride salt form improves solubility in aqueous media, facilitating its use in synthetic reactions .
Properties
IUPAC Name |
6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSLCOFKNCANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), leading to the formation of the bicyclic structure through an SN2 process . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., n-BuLi), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a ligand for various receptors, including nicotinic acetylcholine receptors. It may serve as a lead compound for the development of new therapeutic agents.
Organic Synthesis: Its unique bicyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions involving bicyclic amines.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a nicotinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to downstream effects on neurotransmission and cellular signaling . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, with modifications at the 6-position significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity and Bioavailability: The fluoromethyl group in the target compound strikes a balance between lipophilicity (logP ~1.2 estimated) and metabolic stability. In contrast, the trifluoromethyl analog (CAS: 1428198-37-1) exhibits higher lipophilicity (logP ~2.1) but may face steric hindrance in target binding . Bicifadine’s 4-methylphenyl group (logP ~2.5) enhances CNS penetration, contributing to its efficacy as a non-opioid analgesic .
Synthetic Utility :
- The hydrochloride salts of these compounds are frequently used in nucleophilic substitution or coupling reactions. For example, 3-azabicyclo[3.1.0]hexane HCl reacts with aryl halides in N-methylpyrrolidone (NMP) under microwave conditions to form pharmacologically active intermediates .
Pharmacological Profiles: Bicifadine’s phenyl substitution enables serotonin-norepinephrine reuptake inhibition, while fluorinated analogs are explored for selective receptor modulation (e.g., σ-opioid or NMDA receptors) .
Biological Activity
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including receptor interactions, therapeutic applications, and relevant research findings.
Molecular Formula: C7H10ClF
Molecular Weight: 161.6 g/mol
IUPAC Name: 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
CAS Number: Not specified in the sources
The compound is primarily recognized for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. The fluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.
Biological Activity and Therapeutic Potential
Research indicates that 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride exhibits significant activity as a selective ligand for nAChRs, particularly the α4β2 subtype, which is associated with cognitive function and mood regulation.
Case Studies and Research Findings
-
Neuropharmacological Studies:
- A study demonstrated that compounds similar to 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride showed potent antagonistic effects on α4β2 receptors, leading to potential applications in treating depression and anxiety disorders .
- In vivo tests revealed that these compounds could improve behavioral outcomes in models of depression without significant side effects on locomotor activity, suggesting a favorable safety profile .
- Binding Affinity and Selectivity:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride compared to other related compounds:
| Compound Name | Receptor Target | Binding Affinity (Ki) | Selectivity | Therapeutic Application |
|---|---|---|---|---|
| 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane HCl | α4β2 nAChR | ~1.5 nM | High | Depression, Anxiety |
| Compound 9h | α4β2 nAChR | 1.5 nM | >10 μM for α3β4 | Depression |
| Other Analogues | Various | Varies | Varies | Pain Management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
